2-(2-iodo-4-methylphenoxy)-N-methylethanamine;oxalic acid
Overview
Description
2-(2-Iodo-4-methylphenoxy)-N-methylethanamine; oxalic acid is a chemical compound that combines an aromatic iodinated phenol derivative with an amine group, forming a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-iodo-4-methylphenoxy)-N-methylethanamine typically involves the iodination of 4-methylphenol followed by etherification and subsequent amination. The process begins with the iodination of 4-methylphenol using iodine and an oxidizing agent such as sodium iodate. The iodinated product is then reacted with 2-chloro-N-methylethanamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodo-4-methylphenoxy)-N-methylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction, particularly at the iodine site, to form deiodinated products.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Thiolated or aminated derivatives.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Deiodinated phenolic amines.
Scientific Research Applications
2-(2-Iodo-4-methylphenoxy)-N-methylethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-(2-iodo-4-methylphenoxy)-N-methylethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the amine group can participate in ionic interactions. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic Acid: Shares the iodinated aromatic structure but lacks the amine group.
2-Iodo-4-methylbenzoic Acid: Similar structure with a carboxylic acid group instead of an amine.
2-Iodophenol: Contains the iodinated phenol structure but without the additional methyl and amine groups.
Uniqueness
2-(2-Iodo-4-methylphenoxy)-N-methylethanamine is unique due to its combination of an iodinated phenol with an amine group, providing distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2-iodo-4-methylphenoxy)-N-methylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO.C2H2O4/c1-8-3-4-10(9(11)7-8)13-6-5-12-2;3-1(4)2(5)6/h3-4,7,12H,5-6H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMULZOFEHGXBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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